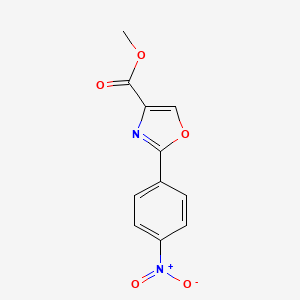

Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate

CAS No.: 1171126-87-6

Cat. No.: VC2717967

Molecular Formula: C11H8N2O5

Molecular Weight: 248.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171126-87-6 |

|---|---|

| Molecular Formula | C11H8N2O5 |

| Molecular Weight | 248.19 g/mol |

| IUPAC Name | methyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H8N2O5/c1-17-11(14)9-6-18-10(12-9)7-2-4-8(5-3-7)13(15)16/h2-6H,1H3 |

| Standard InChI Key | CGDWVWURAWVTMM-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | COC(=O)C1=COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Properties

Structural Characteristics

Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate features a specific arrangement of functional groups that determine its chemical behavior. The oxazole core provides a planar, aromatic scaffold with specific electronic properties. The 4-nitrophenyl substituent at the 2-position introduces both electronic and steric effects that influence the compound's reactivity. The presence of the electron-withdrawing nitro group alters the electron distribution across the molecule, potentially enhancing certain types of reactions.

The methyl carboxylate group at the 4-position of the oxazole ring adds another dimension to the compound's chemical profile. This ester functionality serves as a versatile handle for further chemical transformations. The molecular formula for this compound is C11H8N2O5, with a calculated molecular weight that reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms in a specific arrangement that gives rise to its characteristic properties .

Physical Properties

Based on structural similarities to related compounds documented in the literature, Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate likely exhibits the following physical characteristics:

The physical properties of this compound make it amenable to standard laboratory handling and purification techniques such as recrystallization and column chromatography, which are commonly employed in the isolation of similar oxazole derivatives .

Related Compounds and Structural Analogs

Several structural analogs of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate appear in the research literature, providing valuable comparative information:

These structural relatives provide important context for understanding the properties and behavior of the title compound. The variations in substitution patterns demonstrate how specific functional groups can be strategically positioned around the oxazole core to tune physical, chemical, and potentially biological properties.

Synthesis Methods

Ruthenium(II)-Catalyzed C-O Cyclization

A promising synthetic approach for preparing Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate involves Ruthenium(II)-catalyzed C-O cyclization, similar to methods described for analogous oxazole derivatives. This approach represents a modern transition metal-catalyzed route that offers advantages in terms of efficiency and functional group tolerance.

The synthesis typically proceeds through the following sequence:

-

Preparation of appropriate N-vinylbenzamide intermediates

-

Ruthenium-catalyzed cyclization using a catalyst system comprising:

-

[RuCl2(p-cymene)]2 as the ruthenium source

-

AgSbF6 as a silver additive

-

Cu(OAc)2·H2O as an oxidant

-

Dichloroethane (DCE) as the reaction solvent

-

The reaction is typically conducted at elevated temperatures (approximately 90°C) under aerobic conditions until complete conversion is achieved . After completion, the reaction mixture is subjected to standard extraction and purification procedures, including washing with brine, drying over anhydrous magnesium sulfate, concentration under vacuum, and purification by column chromatography.

| Reagent | Quantity (typical) | Function in Reaction |

|---|---|---|

| [RuCl2(p-cymene)]2 | 0.015 mmol | Catalyst precursor |

| AgSbF6 | 0.21 mmol | Generates active catalyst species |

| Cu(OAc)2·H2O | 0.6 mmol | Oxidant for catalyst regeneration |

| DCE | As solvent | Reaction medium |

| Temperature | 90°C | Provides thermal energy for reaction |

| Atmosphere | Air | Oxidizing environment |

This synthetic methodology represents a contemporary approach to constructing the oxazole ring with specific substitution patterns, offering potential advantages over traditional oxazole synthesis methods .

Alternative Synthetic Approaches

While the Ruthenium-catalyzed approach offers an effective route to the target compound, several alternative synthetic strategies could also be employed based on established methods for oxazole synthesis:

The Pd(II)-catalyzed direct C5-arylation approach mentioned in the literature could potentially be adapted to prepare derivatives of the target compound through functionalization of the C-5 position, as described for similar oxazole-4-carboxylates . The choice of synthetic method would depend on factors such as available starting materials, desired scale, and compatibility with specific functional groups.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum would likely show characteristic signals for the carbonyl carbon of the methyl ester (approximately δ 162 ppm), the oxazole ring carbons (including the quaternary carbons at C-2 and C-4 and the CH carbon at C-5), and the aromatic carbons of the 4-nitrophenyl group .

Infrared (IR) Spectroscopy

Based on the functional groups present in the molecule, the IR spectrum of Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate would be expected to display several characteristic absorption bands:

These IR spectral features would provide valuable confirmation of the compound's structure, particularly the presence of the nitro group, ester functionality, and oxazole ring.

Mass Spectrometry

For mass spectrometric analysis, the following characteristics would be anticipated:

| Parameter | Expected Value | Basis |

|---|---|---|

| Molecular formula | C11H8N2O5 | Structural composition |

| Exact mass | 248.0433 g/mol | Calculated from formula |

| Expected HRMS (M+H)+ | 249.0506 | Calculated |

| Characteristic fragments | Loss of NO2 (m/z 202); loss of CO2CH3 (m/z 189) | Common fragmentation patterns |

High-resolution mass spectrometry would be expected to confirm the molecular formula through accurate mass measurement, while fragmentation patterns could provide additional structural confirmation .

Applications and Research Significance

| Biological Activity | Potential Mechanism | Relevance to Subject Compound |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell processes | Nitro group often enhances antimicrobial properties |

| Anti-inflammatory | Modulation of inflammatory signaling pathways | Oxazole core provides scaffold for interaction with biological targets |

| Anticancer | Multiple mechanisms including enzyme inhibition | Nitro group and oxazole ring create potential pharmacophore |

| Enzyme inhibition | Interaction with enzyme active sites | Ester group provides hydrogen bond acceptor for target binding |

The nitro group in aromatic compounds has been associated with enhanced antimicrobial activity in numerous studies, suggesting that this structural feature might confer similar properties to our target compound. Additionally, the methyl carboxylate group represents a potential site for hydrogen bonding interactions with biological targets, further enhancing the compound's potential utility in drug discovery efforts.

Synthetic Utility

Beyond potential biological applications, Methyl 2-(4-Nitrophenyl)oxazole-4-carboxylate can serve as a versatile building block in synthetic organic chemistry:

| Functional Group | Possible Transformations | Resulting Derivatives |

|---|---|---|

| Methyl ester | Hydrolysis | Corresponding carboxylic acid |

| Methyl ester | Transesterification | Various ester derivatives |

| Methyl ester | Reduction | Alcohol or aldehyde functionalities |

| Nitro group | Reduction | Amine derivative for further functionalization |

| Oxazole C-5 position | C-H functionalization | 5-substituted derivatives |

| Oxazole ring | Cycloaddition reactions | Complex heterocyclic structures |

The presence of multiple reactive sites makes this compound a versatile intermediate in the synthesis of more complex structures. The nitro group can be reduced to an amine, which opens numerous possibilities for further derivatization through amide formation, reductive amination, or diazonium chemistry. Similarly, the methyl ester provides a handle for introducing various functional groups through standard transformations in carboxylic acid chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume